molecular formula C22H19N5O B2736487 3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide CAS No. 1207037-25-9

3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide

Cat. No. B2736487
CAS RN: 1207037-25-9
M. Wt: 369.428
InChI Key: BDEKVDHOBQESJW-UHFFFAOYSA-N
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Description

This compound is a benzothiazole derivative . Benzothiazole is a privileged bicyclic ring system with multiple applications . It is known to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is complex and involves various functional groups. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .


Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions. For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles .

Scientific Research Applications

Antiviral Activity

The compound “N-benzyl-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide” and its analogs have demonstrated antiviral potential. For instance:

Anti-Inflammatory and Analgesic Properties

The compound “3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide” and related indole derivatives have shown anti-inflammatory and analgesic activities:

Other Biological Activities

Indole derivatives, including the mentioned compounds, also possess various other biological activities:

Future Directions

The future directions in the research of benzothiazole derivatives include the development of new synthetic methods and the exploration of their biological activity. There is also a need for further studies on the mechanism of action of these compounds .

properties

IUPAC Name

N-benzyl-1-(4-methylphenyl)-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O/c1-16-9-11-19(12-10-16)27-21(18-8-5-13-23-15-18)20(25-26-27)22(28)24-14-17-6-3-2-4-7-17/h2-13,15H,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEKVDHOBQESJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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